molecular formula C17H13ClN4OS B2569157 N-(2-chlorophenyl)-2-(6-pyridin-2-ylpyridazin-3-yl)sulfanylacetamide CAS No. 922958-61-0

N-(2-chlorophenyl)-2-(6-pyridin-2-ylpyridazin-3-yl)sulfanylacetamide

Katalognummer B2569157
CAS-Nummer: 922958-61-0
Molekulargewicht: 356.83
InChI-Schlüssel: FJOFJTLKTXMHSL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(2-chlorophenyl)-2-(6-pyridin-2-ylpyridazin-3-yl)sulfanylacetamide, also known as CPYPSA, is a novel compound that has gained attention in the scientific community due to its potential therapeutic applications. CPYPSA is a sulfanylacetamide derivative that has shown promising results in various pre-clinical studies.

Wissenschaftliche Forschungsanwendungen

Spectroscopic and Computational Analysis

The vibrational spectroscopic signatures of a similar molecule, N–(4–chlorophenyl)–2–[(4,6–di–aminopyrimidin–2–yl)sulfanyl] acetamide, have been characterized using Raman and Fourier transform infrared spectroscopy. The study utilized density functional theory to explore the geometric equilibrium, intra and intermolecular hydrogen bond, and harmonic vibrational wavenumbers of the compound. Natural bond orbital analysis highlighted the stereo-electronic interactions contributing to stability, supported by vibrational spectral analysis. The research provides insights into the intramolecular and intermolecular contacts influenced by the substitution of electronegative atoms and the formation of stable hydrogen bonds, shedding light on the structural dynamics and stability of similar compounds (Mary, Pradhan, & James, 2022).

Antimicrobial and Enzymatic Potential

A study on N-substituted derivatives of similar compounds demonstrated antibacterial and anti-enzymatic potential, supported by hemolytic activity analysis. This research reveals the significance of structural modifications on the antimicrobial and enzymatic inhibition capabilities of compounds with a similar core structure to N-(2-chlorophenyl)-2-(6-pyridin-2-ylpyridazin-3-yl)sulfanylacetamide. The structural elucidation using spectral analytical techniques underscored the potential of these compounds as antibacterial agents against certain bacterial strains, offering a framework for developing compounds with enhanced biological activities (Nafeesa et al., 2017).

Molecular Docking and Antioxidant Activity

Another relevant study involved the synthesis and in vitro screening of novel pyridine and fused pyridine derivatives, which were then subjected to in silico molecular docking screenings towards GlcN-6-P synthase. This study highlights the potential of using computational methods to predict the binding energies of compounds on target proteins, offering insights into the molecular interactions that underpin their biological activities. Moreover, the synthesized compounds exhibited antimicrobial and antioxidant activity, demonstrating the multifaceted applications of compounds within this chemical space (Flefel et al., 2018).

Glutaminase Inhibition for Cancer Therapy

Research into bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl sulfide (BPTES) analogs, which share structural similarities, has identified potent inhibitors of kidney-type glutaminase (GLS), highlighting the therapeutic potential of these compounds in cancer treatment. The study's structure-activity relationship (SAR) analysis revealed that certain analogs retained the potency of BPTES, indicating the potential for developing more drug-like molecules with improved solubility and efficacy against cancer cell growth both in vitro and in vivo (Shukla et al., 2012).

Eigenschaften

IUPAC Name

N-(2-chlorophenyl)-2-(6-pyridin-2-ylpyridazin-3-yl)sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13ClN4OS/c18-12-5-1-2-6-13(12)20-16(23)11-24-17-9-8-15(21-22-17)14-7-3-4-10-19-14/h1-10H,11H2,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJOFJTLKTXMHSL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)NC(=O)CSC2=NN=C(C=C2)C3=CC=CC=N3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13ClN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-chlorophenyl)-2-(6-pyridin-2-ylpyridazin-3-yl)sulfanylacetamide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.